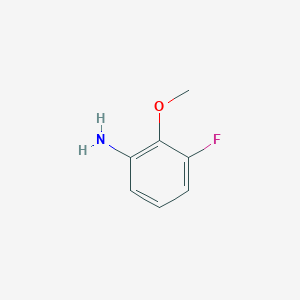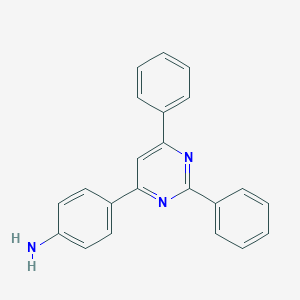
3,3-Diethyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyloxetane is a cyclic organic compound with the molecular formula C6H12O. It is a colorless liquid that is commonly used as a solvent in chemical reactions. 3,3-Diethyloxetane has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,3-Diethyloxetane is not well understood, but it is believed to interact with various biological molecules and cellular processes. Some studies have suggested that 3,3-Diethyloxetane may have anti-inflammatory and antioxidant properties, although further research is needed to confirm these findings.
Efectos Bioquímicos Y Fisiológicos
3,3-Diethyloxetane has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of certain types of cancer cells, to reduce inflammation in animal models, and to improve cognitive function in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3-Diethyloxetane in laboratory experiments is its ability to dissolve a wide range of organic compounds, making it a versatile solvent for various chemical reactions. However, its high cost and potential toxicity are limitations that must be taken into account when considering its use in experiments.
Direcciones Futuras
There are many potential future directions for research on 3,3-Diethyloxetane. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3,3-Diethyloxetane and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3,3-Diethyloxetane involves the reaction between ethylene oxide and diethylamine. The reaction is typically carried out under high pressure and high temperature conditions, and the resulting product is purified through distillation and other separation techniques.
Aplicaciones Científicas De Investigación
3,3-Diethyloxetane has been used in a variety of scientific research applications, including as a solvent in chemical reactions, as a component in the synthesis of pharmaceuticals and other organic compounds, and as a model system for studying the behavior of cyclic organic compounds.
Propiedades
Número CAS |
10196-39-1 |
|---|---|
Nombre del producto |
3,3-Diethyloxetane |
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
3,3-diethyloxetane |
InChI |
InChI=1S/C7H14O/c1-3-7(4-2)5-8-6-7/h3-6H2,1-2H3 |
Clave InChI |
VFYHHERJNPKXIX-UHFFFAOYSA-N |
SMILES |
CCC1(COC1)CC |
SMILES canónico |
CCC1(COC1)CC |
Otros números CAS |
10196-39-1 |
Sinónimos |
3,3-Diethyloxetane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



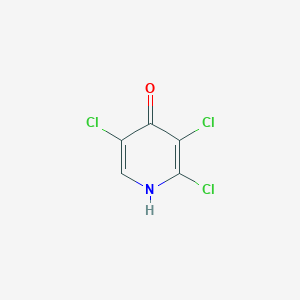
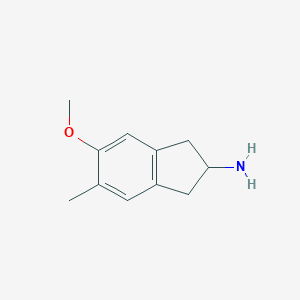
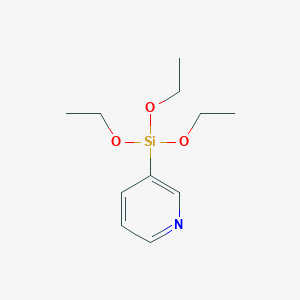
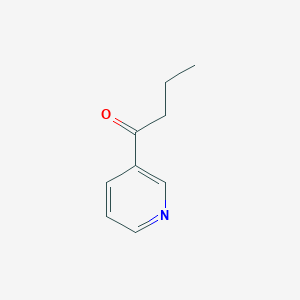
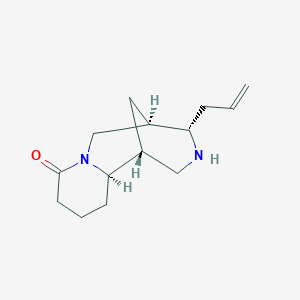
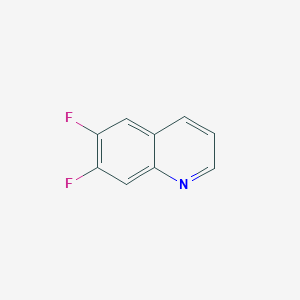
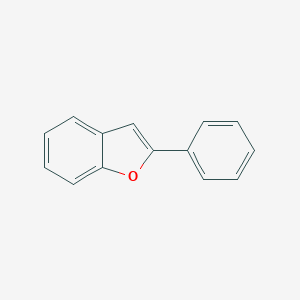
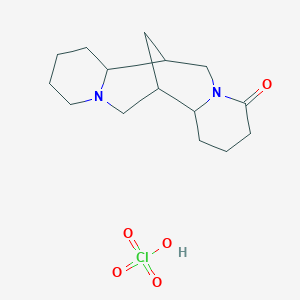
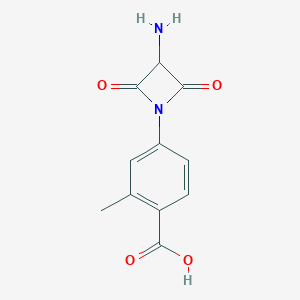
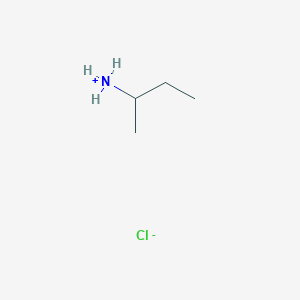
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)

